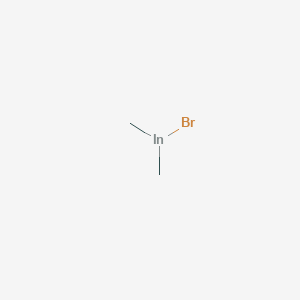
Dimethylindium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylindium bromide, also known as this compound, is a useful research compound. Its molecular formula is C2H4Br2In and its molecular weight is 302.67916. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing high-purity dimethylindium bromide, and how can impurities be minimized?
- Methodological Answer : this compound is typically synthesized via alkylation or transmetallation reactions. For example, organoindium precursors like (t-butoxy)dimethylindium (CAS 6917-65-3) can be modified under controlled conditions using Grignard reagents or halide exchange . To ensure purity, techniques such as vacuum distillation or recrystallization in anhydrous solvents (e.g., toluene or hexane) are recommended. Characterization via nuclear magnetic resonance (NMR) and X-ray photoelectron spectroscopy (XPS) is critical to confirm structural integrity and detect trace impurities .
Q. What spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : NMR (¹H, ¹³C) is essential for verifying ligand coordination and indium bonding environments. XPS provides insights into oxidation states (e.g., In(III)) and bromide counterion interactions . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies trace metal impurities. Cross-referencing data with standardized databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its pyrophoric nature and reactivity with moisture, this compound must be handled under inert atmospheres (argon or nitrogen) using Schlenk-line techniques. Personal protective equipment (PPE), including flame-resistant lab coats and face shields, is mandatory. Spills should be neutralized with inert adsorbents (e.g., sand) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can this compound be employed as a precursor for indium-containing thin films in optoelectronic devices?
- Methodological Answer : this compound serves as a vapor-phase precursor in chemical vapor deposition (CVD) or atomic layer deposition (ALD) for indium-based semiconductors (e.g., InP or InSb). Optimization involves tuning deposition parameters (temperature, pressure) and co-reactants (e.g., PH₃ or SbH₃). Post-deposition analysis via field-emission scanning electron microscopy (FESEM) and ultraviolet photoelectron spectroscopy (UPS) evaluates film morphology and electronic properties .
Q. What mechanistic insights explain discrepancies in reported thermal decomposition profiles of this compound?
- Methodological Answer : Variations in decomposition temperatures (e.g., 150–200°C) may arise from differences in sample purity, experimental setups, or atmospheric conditions. Controlled studies using hyphenated techniques like TGA-MS (mass spectrometry) can identify volatile byproducts (e.g., methane, indium oxides). Computational modeling (DFT) further elucidates decomposition pathways and kinetic barriers .
Q. How does ligand substitution in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : Systematic substitution of methyl groups with bulkier ligands (e.g., t-butoxy or aryl groups) alters steric and electronic properties, impacting catalytic activity. Kinetic studies using in situ NMR or IR spectroscopy track reaction intermediates. Comparative analysis with analogous compounds (e.g., ethoxydiethylindium) reveals trends in bond dissociation energies and selectivity .
Q. Data Contradiction and Reproducibility
Q. How can researchers resolve inconsistencies in reported solubility parameters for this compound?
- Methodological Answer : Discrepancies often stem from solvent purity or moisture content. Reproducible protocols require rigorously dried solvents (verified by Karl Fischer titration) and standardized temperature controls. Collaborative inter-laboratory studies using shared reference samples (e.g., NIST-certified materials) can establish consensus data .
Q. What strategies improve reproducibility in synthetic protocols involving this compound?
- Methodological Answer : Detailed documentation of reaction conditions (e.g., stoichiometry, stirring rate, humidity levels) is essential. Journals like the Beilstein Journal of Organic Chemistry mandate exhaustive experimental sections, including failure cases, to aid replication . Automated synthesis platforms (e.g., flow reactors) reduce human error and enhance consistency .
Propiedades
Número CAS |
14799-84-9 |
|---|---|
Fórmula molecular |
C2H4Br2In |
Peso molecular |
302.67916 |
Sinónimos |
Indiumdimethylbromid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















